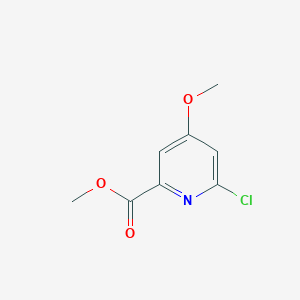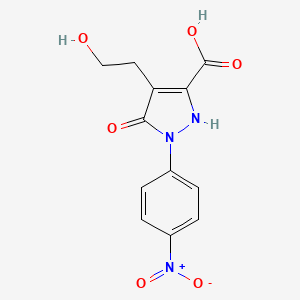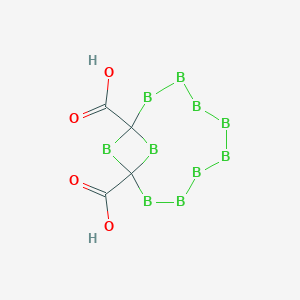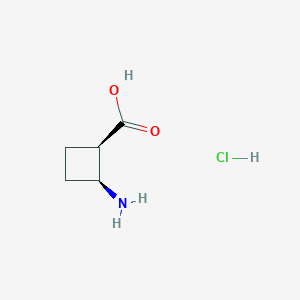amine CAS No. 1019577-72-0](/img/structure/B1462035.png)
[2-(4-Fluorophenyl)ethyl](pentan-2-yl)amine
Descripción general
Descripción
“2-(4-Fluorophenyl)ethylamine” is a chemical compound with the molecular formula C13H20FN. It contains a total of 35 bonds, including 15 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 secondary amine (aliphatic) .
Molecular Structure Analysis
The molecular structure of “2-(4-Fluorophenyl)ethylamine” includes a six-membered ring and a secondary aliphatic amine . The compound has a molecular weight of 209.3 g/mol.Mecanismo De Acción
The mechanism of action of FPPA is not fully understood. However, it is believed to act as an aromatic amine, forming a covalent bond with the substrate molecule. This bond is then broken down by the enzyme responsible for the reaction, resulting in the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of FPPA are not well understood. However, it is believed to have a range of effects on the body, including the inhibition of certain enzymes, the activation of certain hormones, and the inhibition of certain receptor sites.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FPPA has a range of advantages and limitations when used in laboratory experiments. The main advantage of FPPA is its low cost and low toxicity, which make it an attractive choice for researchers. Its low volatility also makes it easier to handle and store. However, it has a relatively short shelf life, and can be difficult to purify due to its high solubility in a range of solvents.
Direcciones Futuras
There are a number of potential future directions for the use of FPPA in scientific research. These include its use in the synthesis of polymeric materials for use in medical devices, its use in the synthesis of drugs, and its use in the synthesis of polymeric materials for use in drug delivery. Additionally, further research into its biochemical and physiological effects could lead to the development of more effective therapeutic agents. Finally, further research into its mechanism of action could lead to the development of more efficient and cost-effective synthesis methods.
Aplicaciones Científicas De Investigación
FPPA has a range of potential applications in scientific research. It is used as a reagent in organic synthesis, and has been used in the synthesis of a variety of compounds, including drugs, polymers, and dyes. FPPA has also been used in the synthesis of polymeric materials for use in medical devices, and in the synthesis of polymeric materials for use in drug delivery.
Safety and Hazards
Propiedades
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]pentan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FN/c1-3-4-11(2)15-10-9-12-5-7-13(14)8-6-12/h5-8,11,15H,3-4,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MITHBWGWELMVPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NCCC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(E)-N-{[7-(5-Acetyl-2-thienyl)-5-fluoro-2,3-dihydro-1-benzofuran-2-yl]methyl}-3-(3-pyridinyl)-2-propenamide](/img/structure/B1461959.png)
![[4-(3-Pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine](/img/structure/B1461961.png)




![hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B1461971.png)


